4-Methyl-pyridine-2-sulfonyl chloride hydrochloride
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Overview
Description
4-Methyl-pyridine-2-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C6H7Cl2NO2S. It is an off-white solid that is typically stored in the freezer to maintain its stability . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4-Methyl-pyridine-2-sulfonyl chloride hydrochloride involves several steps. One common method includes the reaction of 4-methylpyridine with chlorosulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
4-Methyl-pyridine-2-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It is used in coupling reactions such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-Methyl-pyridine-2-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-pyridine-2-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar compounds to 4-Methyl-pyridine-2-sulfonyl chloride hydrochloride include:
Pyridine-2-sulfonyl chloride: Lacks the methyl group at the 4-position.
4-Methyl-pyridine-2-sulfonyl fluoride: Contains a fluoride group instead of chloride.
4-Methyl-pyridine-2-sulfonyl bromide: Contains a bromide group instead of chloride.
The uniqueness of this compound lies in its specific reactivity and the presence of both the methyl and sulfonyl chloride groups, which provide distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
4-methylpyridine-2-sulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.ClH/c1-5-2-3-8-6(4-5)11(7,9)10;/h2-4H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRYHRFHNOYLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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